molecular formula C15H16N2O4 B1382214 tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate CAS No. 120642-87-7

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate

Cat. No.: B1382214
CAS No.: 120642-87-7
M. Wt: 288.3 g/mol
InChI Key: ROQJPFYWZIVRPD-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate is a chemical compound with the molecular formula C15H16N2O4 It is known for its unique structure, which includes a pyrroline ring and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate typically involves the reaction of 4-aminophenylcarbamic acid tert-butyl ester with maleic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular function and regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate is unique due to its combination of a pyrroline ring and a carbamic acid ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-4-6-11(7-5-10)17-12(18)8-9-13(17)19/h4-9H,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJPFYWZIVRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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